molecular formula C11H9N5 B5578374 N-(1H-indol-3-ylmethylene)-4H-1,2,4-triazol-4-amine

N-(1H-indol-3-ylmethylene)-4H-1,2,4-triazol-4-amine

Cat. No. B5578374
M. Wt: 211.22 g/mol
InChI Key: XBDRNNWKGLPRIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(1H-indol-3-ylmethylene)-4H-1,2,4-triazol-4-amine typically involves multi-step processes, starting from basic heterocyclic precursors. For example, one approach involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reaction with various aromatic aldehydes to afford substituted acrylamides. These are then cyclized with hydrazine hydrate in ethanol to yield the desired triazol-amine derivatives. These synthesis routes are characterized by their use of readily available starting materials, straightforward reactions, and the ability to introduce various substituents at different positions of the heterocyclic system (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of compounds within this class is often confirmed through spectroscopic methods such as 1H NMR and IR spectroscopy, alongside X-ray crystallography for definitive structure elucidation. These analyses reveal the presence of characteristic functional groups and the overall architecture of the molecules. For instance, N,N-bis(triazol-1-ylmethyl)amines exhibit distinct spectral features corresponding to their triazole rings and substituent groups, as confirmed by X-ray crystallography (Al Bay et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of N-(1H-indol-3-ylmethylene)-4H-1,2,4-triazol-4-amines includes their participation in various organic transformations, such as cyclization reactions to afford more complex heterocyclic systems. These compounds serve as versatile intermediates for the synthesis of a wide range of biologically active molecules. Their reactivity is often influenced by the nature of substituents on the indole and triazole rings, allowing for the targeted synthesis of compounds with desired properties (Hamdy et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many indole-containing compounds exhibit biological activity and are used in medicinal chemistry .

Future Directions

The study of indole and 1,2,4-triazole containing compounds is a vibrant field, especially in medicinal chemistry . Future research could explore the potential biological activities of “N-(1H-indol-3-ylmethylene)-4H-1,2,4-triazol-4-amine” and its derivatives.

properties

IUPAC Name

1-(1H-indol-3-yl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-2-4-11-10(3-1)9(5-12-11)6-15-16-7-13-14-8-16/h1-8,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDRNNWKGLPRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223809
Record name N-(1H-Indol-3-ylmethylene)-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35554-74-6
Record name N-(1H-Indol-3-ylmethylene)-4H-1,2,4-triazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35554-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1H-Indol-3-ylmethylene)-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-INDOLYLMETHYLENEAMINO)-4H-1,2,4-TRIAZOLE
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